
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is a compound that combines the properties of both an unsaturated dicarboxylic acid and a guanidine derivative. The (Z)-but-2-enedioic acid component is known for its role in various chemical reactions due to its double bond and carboxylic acid groups, while 1,1,2,3-tetraethylguanidine is a strong organic base with applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine typically involves the reaction of (Z)-but-2-enedioic acid with 1,1,2,3-tetraethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where (Z)-but-2-enedioic acid and 1,1,2,3-tetraethylguanidine are fed into a reactor in a controlled manner. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine can undergo various chemical reactions, including:
Oxidation: The double bond in (Z)-but-2-enedioic acid can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive double bond and guanidine group.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biochemical pathways due to its guanidine moiety.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions, which can inhibit or activate specific biochemical pathways. The double bond in (Z)-but-2-enedioic acid allows for additional reactivity, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: Another unsaturated dicarboxylic acid with similar reactivity.
Tetramethylguanidine: A guanidine derivative with similar basic properties.
Uniqueness
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is unique due to the combination of its unsaturated dicarboxylic acid and guanidine functionalities, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
6308-93-6 |
|---|---|
Molecular Formula |
C13H25N3O4 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine |
InChI |
InChI=1S/C9H21N3.C4H4O4/c1-5-10-9(11-6-2)12(7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3,(H,10,11);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XFEUZLNHLGHKBL-BTJKTKAUSA-N |
Isomeric SMILES |
CCNC(=NCC)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCNC(=NCC)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


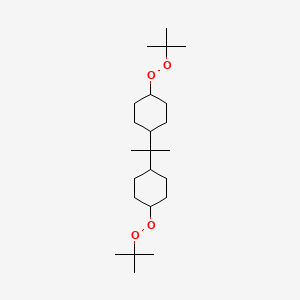
phosphanium bromide](/img/structure/B14744685.png)

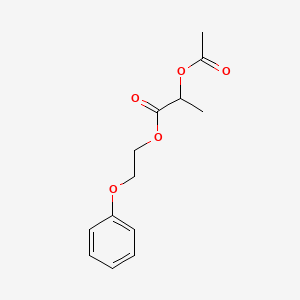

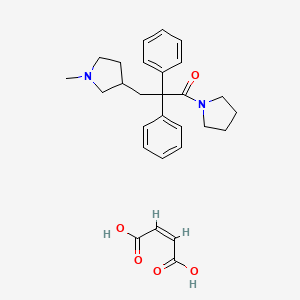

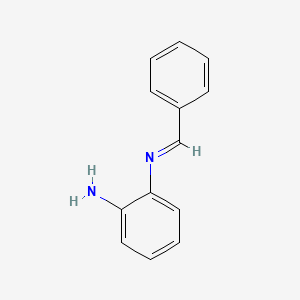
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)

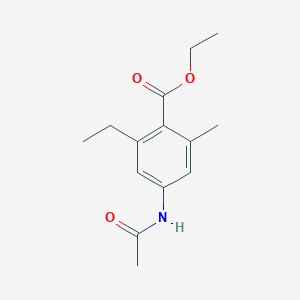
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
